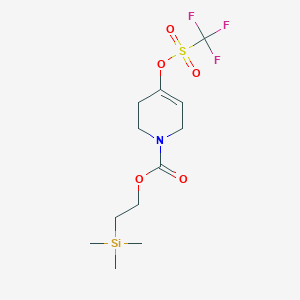

2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Overview

Description

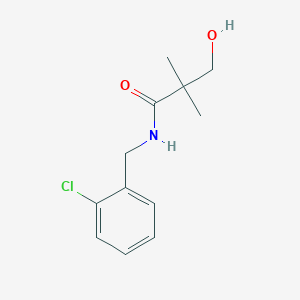

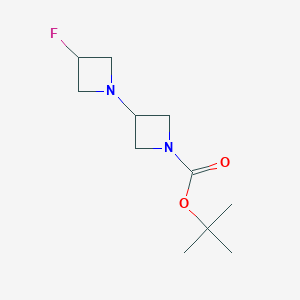

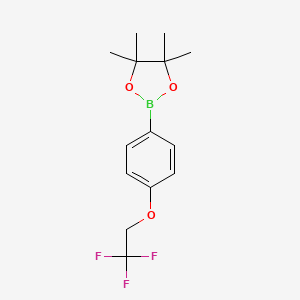

The compound is a complex organic molecule that includes a pyridine ring (a basic aromatic ring with one nitrogen atom), a trifluoromethyl group (-CF3), a trimethylsilyl group ((CH3)3Si-), and an ethyl carboxylate group (-COOC2H5). The trifluoromethyl group is a functional group that has the formula -CF3 . The trimethylsilyl group is used in organic chemistry as a protecting group for alcohols .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the trifluoromethyl group can be introduced using reagents like Trimethyl(trifluoromethyl)silane . Additionally, the trimethylsilyl group can be introduced using reagents like chlorotrimethylsilane in the presence of a base .Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to dihydropyridines have been extensively explored for their biological activities, particularly as calcium channel blockers and in the modulation of other targets. For instance, dihydropyridines have been synthesized and evaluated for their antiulcer properties, acting as H+/K(+)-ATPase inhibitors which afford mucosal protection against gastric lesions in animal models (Terashima et al., 1995). Similar structural analogs have been investigated for their hypoglycemic activity, where certain substituents and chain lengths significantly influence their blood glucose lowering activities (Eistetter & Wolf, 1982).

Drug Design and Synthesis

In drug design, the introduction of functional groups such as trifluoromethylsulfonyl and trimethylsilyl into a molecule can significantly alter its physicochemical properties and, consequently, its pharmacokinetics and pharmacodynamics. For example, the enhancement of iron excretion by compounds bearing sulfonic acid groups demonstrates how specific functional groups can impact a compound's biological activity and its potential therapeutic applications (Molenda, Jones, & Basinger, 1994). Additionally, modifications on the dihydropyridine ring, as seen in compounds designed for brain-specific delivery of radiopharmaceuticals, highlight the versatility of this scaffold in crossing biological barriers and targeting specific tissues or organs (Tedjamulia, Srivastava, & Knapp, 1985).

Biological Activity Studies

The study of various analogs of dihydropyridines in biological systems offers insights into their potential mechanisms of action and therapeutic benefits. For instance, the pharmacological profile of novel compounds targeting the nitric oxide synthase pathway indicates potential therapeutic applications in inflammatory diseases, highlighting the importance of structural modifications in achieving desired biological effects (Chida et al., 2005).

Future Directions

properties

IUPAC Name |

2-trimethylsilylethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO5SSi/c1-23(2,3)9-8-20-11(17)16-6-4-10(5-7-16)21-22(18,19)12(13,14)15/h4H,5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCDXNSBOHQLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733640 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

375854-77-6 | |

| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)

![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)

![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)